(4-Bromo-3-methoxyphenyl)methanol

Catalog No.
S687805
CAS No.
17100-64-0
M.F
C8H9BrO2
M. Wt
217.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Bromo-3-methoxyphenyl)methanol

Researchers frequently encounter low-yielding, non-selective bromination of 3-methoxybenzyl alcohol, generating the undesired 2-bromo isomer. (4-Bromo-3-methoxyphenyl)methanol provides guaranteed 4-bromo regiochemistry, eliminating in-house halogenation risks. Key advantages:

  • Directly builds cyclotriveratrylene (CTV) and cryptophane scaffolds without geometric contamination.
  • Enables reliable Suzuki coupling for isoplagiochin macrocycles.
  • Streamlines phosphonate synthesis for stilbene-based API research.

Consistent quality, ready stock, global shipping.

CAS Number

17100-64-0

Product Name

(4-Bromo-3-methoxyphenyl)methanol

IUPAC Name

(4-bromo-3-methoxyphenyl)methanol

Molecular Formula

C8H9BrO2

Molecular Weight

217.06 g/mol

InChI

InChI=1S/C8H9BrO2/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4,10H,5H2,1H3

InChI Key

KXUYHKRDJBTPDF-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CO)Br

Canonical SMILES

COC1=C(C=CC(=C1)CO)Br

The exact mass of the compound (4-Bromo-3-methoxyphenyl)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

(4-Bromo-3-methoxyphenyl)methanol, 4-Bromo-3-methoxybenzenemethanol, 4-Bromo-m-anisyl alcohol, Benzenemethanol, 4-bromo-3-methoxy-

Purity

≥98%

Package Size

1 g, 5 g, 10 g, 25 g

(4-Bromo-3-methoxyphenyl)methanol (CAS 17100-64-0) is a highly functionalized, regiochemically pure benzyl alcohol derivative that serves as a critical building block in advanced organic synthesis, pharmaceutical development, and supramolecular chemistry. Featuring a specific 1,3,4-substitution pattern, this compound provides an electron-donating methoxy group that activates the aromatic ring, a bromine atom primed for transition-metal-catalyzed cross-coupling, and a hydroxymethyl group ready for conversion into halides, phosphonates, or oxidized derivatives. In industrial and academic procurement, it is primarily sourced to bypass the notoriously difficult and low-yielding regioselective bromination of simpler precursors, ensuring high-fidelity starting material for the construction of cyclotriveratrylenes (CTVs), cryptophane biosensors, and complex active pharmaceutical ingredients (APIs) [1].

Research Fit

Reactivity Benzylic alcohol and aryl bromide enable orthogonal transformations
Regiochemistry 1,2,4-substitution pattern ensures consistent cross-coupling outcomes
Synthetic utility Reliable building block for multi-step synthesis and SAR studies

Attempting to substitute (4-Bromo-3-methoxyphenyl)methanol with simpler analogs introduces severe synthetic bottlenecks and structural failures. If a procurement team opts for the cheaper 3-methoxybenzyl alcohol with the intent of performing in-house bromination, the reaction predominantly yields the undesired 2-bromo-5-methoxybenzyl alcohol regioisomer, which fundamentally alters the geometry of downstream macrocycles and ruins target binding affinities [1]. Conversely, substituting with (4-bromophenyl)methanol removes the critical electron-donating methoxy group, which is strictly required to activate the aromatic ring for acid-catalyzed cyclotrimerization into cyclotriveratrylenes (CTVs)[2]. Furthermore, utilizing the oxidized analog, 4-bromo-3-methoxybenzaldehyde, necessitates an initial reduction step before phosphonate synthesis, adding unnecessary unit operations, decreasing overall step-economy, and increasing solvent waste in pharmaceutical scale-up [3].

Substitution Risk

Attribute
Target Compound
Potential Substitute
Regiochemistry
4-Br, 3-OCH₃ (1,2,4)
4-Br, 2-OCH₃ (CAS 17102-63-5)
Steric/electronic profile
Distinct, optimized for cross-coupling orientation
Altered, may shift reactivity and selectivity
Biological activity context
Reported D4 receptor allosteric modulation
No reported receptor activity

Elimination of Regioisomeric Byproducts in Precursor Synthesis

In the synthesis of highly strained macrocycles, starting material geometry is paramount. Literature reports demonstrate that direct bromination of 3-methoxybenzyl alcohol frequently fails to yield the 4-bromo target, instead producing 2-bromo-5-methoxybenzyl alcohol exclusively under standard conditions. Procuring pre-synthesized (4-Bromo-3-methoxyphenyl)methanol guarantees high fidelity at the 4-position, eliminating the need for complex chromatographic separation of regioisomers and preventing structural failure during subsequent Suzuki cross-coupling or cyclization steps[1].

Evidence DimensionRegiochemical purity of the 4-bromo isomer
Target Compound Data(4-Bromo-3-methoxyphenyl)methanol (Commercial): >98% regiopurity
Comparator Or Baseline3-Methoxybenzyl alcohol (In-house bromination): Yields predominantly the 2-bromo-5-methoxy regioisomer
Quantified DifferenceComplete elimination of the 2-bromo regioisomer, preventing geometric failure in macrocyclization
ConditionsStandard electrophilic aromatic bromination vs. direct procurement

Procuring the exact regiochemically pure compound prevents catastrophic structural mismatches in downstream macrocycle and API synthesis.

Regiochemical purity
Head-to-head
4-Br, 3-OCH₃ vs 4-Br, 2-OCH₃ substitution
Ensures consistent electronic and steric properties for downstream chemistry
Isomeric purity critical for SAR attribution

Aromatic Ring Activation for Cyclotriveratrylene (CTV) Trimerization

The synthesis of functionalized cyclotriveratrylenes (CTVs)—the core scaffolds for cryptophane biosensors—requires specific electronic activation of the aromatic ring. (4-Bromo-3-methoxyphenyl)methanol successfully undergoes acid-catalyzed condensation to form the crown [1.1.1]orthocyclophane in approximately 40% yield, providing exactly three bromo-handles for late-stage functionalization. In contrast, analogs lacking the 3-methoxy group, such as (4-bromophenyl)methanol, fail to undergo this cyclotrimerization due to insufficient electron density at the ortho positions, completely halting the synthesis of the host molecule [1].

Evidence DimensionViability of acid-catalyzed cyclotrimerization to CTVs
Target Compound Data(4-Bromo-3-methoxyphenyl)methanol: ~40% yield of functionalized CTV
Comparator Or Baseline(4-Bromophenyl)methanol: Reaction fails (0% yield)
Quantified DifferenceEnables macrocycle formation that is impossible without the methoxy activating group
ConditionsAcid-catalyzed condensation (P2O5/Et2O or Sc(OTf)3)

The specific 3-methoxy substitution is absolutely mandatory for researchers building CTVs and cryptophane host-guest systems.

Synthetic yield
Data to verify
99% yield
Supports cost-effective single-step production
NBS/THF, 8 h; source-specific review

Step-Economy in Horner-Wadsworth-Emmons Phosphonate Preparation

In the synthesis of therapeutic substituted hydroxystilbenes, the benzyl carbon must be converted to a phosphonate for Horner-Wadsworth-Emmons (HWE) olefination. Starting with (4-Bromo-3-methoxyphenyl)methanol allows direct conversion to the benzyl chloride and subsequent Arbuzov reaction with triethyl phosphite in two high-yielding steps. If a buyer were to substitute this with 4-bromo-3-methoxybenzaldehyde, an additional reduction step would be required, reducing overall step-economy, increasing solvent consumption, and lowering the cumulative yield of the critical phosphonate intermediate [1].

Evidence DimensionSynthetic steps to diethyl 4-bromo-3-methoxybenzylphosphonate
Target Compound Data(4-Bromo-3-methoxyphenyl)methanol: 2 steps
Comparator Or Baseline4-Bromo-3-methoxybenzaldehyde: 3 steps
Quantified DifferenceEliminates one reduction step, improving overall throughput
ConditionsStandard API scale-up route to HWE precursors

Starting with the alcohol rather than the aldehyde streamlines the manufacturing route for stilbene-based therapeutics.

D4 receptor engagement
Reported
Allosteric modulator vs no activity (2-OMe isomer)
Supports D4 receptor allosteric modulation context
Reported in vitro binding; functional relevance requires review
Derivative potency
Cross-study
IC₅₀ 125 nM (piperazine derivative)
Supports derivative potency context in kinase assay
Specific to assay conditions; not a direct building block claim
Lipophilicity
Class-level
Consensus LogP 1.87
Informs lipophilicity-driven design decisions
Calculated value; different solid-state properties vs 2-OMe isomer

Construction of Strained Isoplagiochin Macrocycles

Its guaranteed regiochemical purity at the 4-bromo position makes it an ideal precursor for Suzuki cross-coupling reactions required to build the highly strained a-b-c frameworks of isoplagiochin-type macrocycles without geometric contamination [1].

Synthesis of 129Xe NMR Cryptophane Biosensors

Due to its ability to form bromo-functionalized cyclotriveratrylenes (CTVs), this compound is the premier starting material for building complex cryptophane host molecules used in hyperpolarized 129Xe magnetic resonance imaging (MRI) [2].

Development of Trans-Stilbene Therapeutics

The compound is highly suited for conversion into benzyl phosphonates, which are subsequently used in Horner-Wadsworth-Emmons reactions to generate substituted trans-4-bromo-3-methoxystilbenes for autoimmune and inflammatory disease research [3].

Precursor for Histone Demethylase Inhibitor APIs

The unique 1,3,4-substitution pattern provides a stable, cross-coupling-ready pharmacophore building block for the synthesis of complex pyrazolylpyridine derivatives targeting prostate and breast cancers [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
CNS-targeted SAR library synthesis
Reported D4 receptor binding context
SAR attribution and pathway-response interpretation
High-yield intermediate scale-up
Synthetic efficiency context
Yield reproducibility and cost analysis
Covalent inhibitor or probe development
Orthogonal benzylic alcohol and aryl bromide reactivity
Functional group compatibility and modular synthesis
CNS-focused screening deck design
Biological anchor from reported D4 engagement
Hit identification and receptor selectivity profiling

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(4-Bromo-3-methoxyphenyl)methanol

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